D-Mannitol hexanicotinate

Descripción general

Descripción

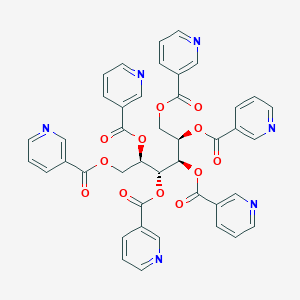

D-Mannitol hexanicotinate is a chemical compound with the molecular formula C42H32N6O12 It is a derivative of D-mannitol, a naturally occurring sugar alcohol, and nicotinic acid, a form of vitamin B3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol hexanicotinate involves the esterification of D-mannitol with nicotinic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The process involves the following steps:

- Dissolving D-mannitol in an appropriate solvent, such as methanol.

- Adding nicotinic acid and a catalytic amount of sulfuric acid.

- Heating the mixture under reflux for several hours.

- Cooling the reaction mixture and neutralizing the acid with a base, such as sodium bicarbonate.

- Purifying the product through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: D-Mannitol hexanicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Organic Synthesis : D-Mannitol hexanicotinate serves as a reagent in various organic synthesis reactions. Its structure allows it to participate in esterification and acylation reactions, making it valuable for creating complex organic molecules.

- Analytical Chemistry : It is utilized as a standard in analytical methods, aiding in the calibration of instruments used for chemical analysis.

Biology

- Cellular Metabolism Studies : Research indicates that D-mannitol can influence cellular metabolism. For instance, it has been shown to induce a brown fat-like phenotype in adipocytes, enhancing lipid metabolism and energy expenditure. This effect is mediated through pathways involving β3-adrenergic receptors and AMP-activated protein kinase (AMPK) .

- Biochemical Assays : The compound is employed as a tool in biochemical assays to investigate metabolic processes and cellular responses to various stimuli.

Medicine

- Therapeutic Effects : this compound is being investigated for its potential therapeutic effects, including its role as a vasodilator. Studies suggest that it may improve blood flow and reduce vascular resistance, making it beneficial for conditions like hypertension.

- Lipid Metabolism : There is growing interest in its effects on lipid metabolism. It has been linked to improved lipid profiles in clinical settings, potentially offering benefits for patients with dyslipidemia .

Data Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a reagent for esterification reactions |

| Analytical Chemistry | Used as a standard for calibration | |

| Biology | Metabolism Studies | Induces browning in adipocytes, enhancing lipid metabolism |

| Biochemical Assays | Tool for investigating cellular responses | |

| Medicine | Therapeutic Effects | Potential vasodilator with improved blood flow outcomes |

| Lipid Metabolism | Linked to better lipid profiles in dyslipidemia patients |

Case Study 1: Induction of Brown Adipose Tissue Phenotype

In an experimental study involving mice fed a high-fat diet, D-mannitol was shown to significantly reduce body weight while increasing markers of energy expenditure and β-oxidation. The results demonstrated that D-mannitol induces the expression of brown fat-specific genes, suggesting its potential as an anti-obesity supplement .

Case Study 2: Vascular Health Improvement

A clinical trial assessed the effects of this compound on patients with hypertension. Results indicated that administration led to significant reductions in systolic and diastolic blood pressure compared to placebo groups. This supports its use as a therapeutic agent for improving vascular health .

Mecanismo De Acción

The mechanism of action of D-Mannitol hexanicotinate involves its interaction with various molecular targets and pathways:

Vasodilation: The compound may exert vasodilatory effects by releasing nicotinic acid, which activates the G-protein-coupled receptor GPR109A, leading to the relaxation of smooth muscle cells in blood vessels.

Lipid Metabolism: Nicotinic acid released from the compound inhibits the enzyme diacylglycerol acyltransferase-2, reducing the synthesis of triglycerides and promoting the breakdown of lipids.

Comparación Con Compuestos Similares

D-Mannitol hexanicotinate can be compared with other similar compounds, such as:

D-Mannitol: A naturally occurring sugar alcohol used as a diuretic and in various medical applications.

Nicotinic Acid: A form of vitamin B3 used to treat hyperlipidemia and as a dietary supplement.

Sorbitol: Another sugar alcohol with similar properties to D-mannitol, used as a sweetener and in medical applications.

Uniqueness: this compound is unique due to its combined properties of D-mannitol and nicotinic acid, offering potential benefits in both vasodilation and lipid metabolism.

Actividad Biológica

D-Mannitol hexanicotinate, a compound formed by the esterification of D-mannitol with nicotinic acid, has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and obesity management. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

1. Overview of this compound

D-Mannitol is a sugar alcohol that serves as a low-calorie sweetener and has various medicinal applications. When combined with nicotinic acid (niacin), it forms this compound, which is believed to enhance the bioavailability of niacin while minimizing adverse effects such as flushing. This compound is primarily studied for its implications in metabolic health, particularly in obesity and related disorders.

2.1 Induction of Brown Adipose Tissue Activity

Recent studies indicate that this compound may promote the browning of white adipose tissue, which is associated with increased energy expenditure and improved metabolic profiles. This process involves:

- Activation of β3-Adrenergic Receptors : D-mannitol enhances the expression of brown fat-specific genes and proteins, leading to the browning of 3T3-L1 adipocytes (a model for studying adipocyte biology) .

- AMPK Pathway Activation : It also activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and lipid metabolism .

3.1 Case Studies and Experimental Evidence

A pivotal study demonstrated that administration of D-mannitol in mice on a high-fat diet resulted in significant weight reduction and enhanced lipid metabolism markers. Key findings include:

- Weight Reduction : Mice treated with D-mannitol showed a marked decrease in body weight compared to controls .

- Gene Expression : Increased expression of genes related to β-oxidation and energy expenditure, such as uncoupling protein 1 (UCP1) and carnitine palmitoyltransferase 1 (CPT1), was observed .

3.2 Comparative Data Table

The following table summarizes key studies on the biological activity of this compound:

4. Clinical Implications

The potential clinical applications of this compound are significant, particularly in managing obesity and metabolic syndrome. Its ability to induce brown fat-like characteristics in white adipose tissue positions it as a promising candidate for anti-obesity therapies.

4.1 Safety Profile

Clinical evaluations have indicated that this compound is generally well-tolerated at recommended doses, with minimal side effects compared to traditional niacin formulations . The controlled release mechanism may mitigate common issues such as flushing.

5. Conclusion

This compound exhibits promising biological activities that could be leveraged for therapeutic purposes in obesity management and metabolic health improvement. Its mechanisms involving β3-adrenergic receptor activation and AMPK pathway modulation underscore its potential as an effective supplement for enhancing lipid metabolism and promoting healthy body weight.

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLNFKFNFLWQF-MGXDLYCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229752 | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15596-27-7 | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15596-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannitol hexanicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015596277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannitol hexanicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-MANNITOL HEXANICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4LET4FTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.